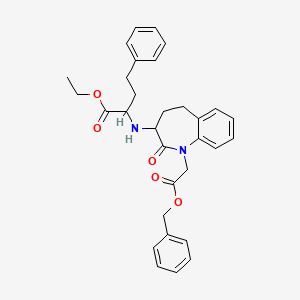
Benzyl Benazepril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl Benazepril is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used in the treatment of hypertension and heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, benazeprilat. This compound works by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Benazepril involves several key steps. One common method is the condensation of two intermediates: 3-(S)-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one and ethyl ®-2-hydroxy-4-phenylbutyrate. These intermediates are condensed in the presence of a base to form this compound . The reaction typically occurs in a halogenated organic solvent, such as methylene chloride, and involves the use of N-methyl morpholine as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the production of a highly pure product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl Benazepril undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: The ester group in this compound is hydrolyzed to form its active metabolite, benazeprilat.
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens or nucleophiles are often used in substitution reactions.
Major Products Formed
Hydrolysis: Benazeprilat, the active metabolite.
Oxidation: Various oxidized derivatives depending on the conditions and reagents used.
Substitution: Substituted benazepril derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl Benazepril has a wide range of scientific research applications:
Wirkmechanismus
Benzyl Benazepril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart . The active metabolite, benazeprilat, competes with angiotensin I for binding at the ACE, effectively blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Benzyl Benazepril is compared with other ACE inhibitors such as lisinopril, enalapril, and ramipril.
Lisinopril: Similar mechanism of action but differs in its pharmacokinetic properties, such as absorption and half-life.
Enalapril: Also a prodrug, but with different metabolic pathways and potency.
Ramipril: Known for its longer duration of action and different side effect profile.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a balance between potency, duration of action, and side effect profile. Its ability to be converted into an active metabolite, benazeprilat, also contributes to its effectiveness in treating hypertension and heart failure .
List of Similar Compounds
- Lisinopril
- Enalapril
- Ramipril
- Quinapril
- Perindopril
Eigenschaften
Molekularformel |
C31H34N2O5 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
ethyl 2-[[2-oxo-1-(2-oxo-2-phenylmethoxyethyl)-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
InChI |
InChI=1S/C31H34N2O5/c1-2-37-31(36)27(19-17-23-11-5-3-6-12-23)32-26-20-18-25-15-9-10-16-28(25)33(30(26)35)21-29(34)38-22-24-13-7-4-8-14-24/h3-16,26-27,32H,2,17-22H2,1H3 |
InChI-Schlüssel |
WXEMOVJWLYJZTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















